molecular formula C9H6BrNOS B13983158 6-Benzothiazolyl bromomethyl ketone CAS No. 19989-36-7

6-Benzothiazolyl bromomethyl ketone

Katalognummer: B13983158
CAS-Nummer: 19989-36-7
Molekulargewicht: 256.12 g/mol
InChI-Schlüssel: DFUQZKDIVGQRKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Benzothiazolyl)-2-bromoethanone is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Benzothiazolyl)-2-bromoethanone typically involves the bromination of 1-(6-benzothiazolyl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually require mild heating to facilitate the bromination process.

Industrial Production Methods

Industrial production methods for 1-(6-Benzothiazolyl)-2-bromoethanone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Benzothiazolyl)-2-bromoethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzothiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

1-(6-Benzothiazolyl)-2-bromoethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 1-(6-Benzothiazolyl)-2-bromoethanone involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the benzothiazole moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Benzothiazolyl Sulfide: Another benzothiazole derivative with different substituents.

    6-Benzothiazolyl Ureas: Compounds with urea groups attached to the benzothiazole ring.

    Benzothiazolyl-2-thiomethyl Sym-Triazines: Compounds with a triazine ring fused to the benzothiazole moiety.

Uniqueness

1-(6-Benzothiazolyl)-2-bromoethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity

Eigenschaften

CAS-Nummer

19989-36-7

Molekularformel

C9H6BrNOS

Molekulargewicht

256.12 g/mol

IUPAC-Name

1-(1,3-benzothiazol-6-yl)-2-bromoethanone

InChI

InChI=1S/C9H6BrNOS/c10-4-8(12)6-1-2-7-9(3-6)13-5-11-7/h1-3,5H,4H2

InChI-Schlüssel

DFUQZKDIVGQRKV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(=O)CBr)SC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.